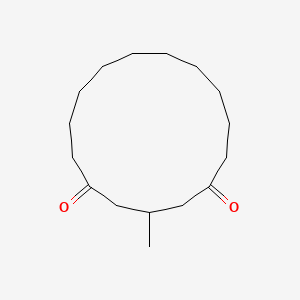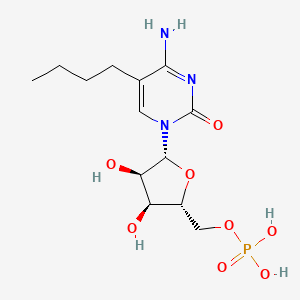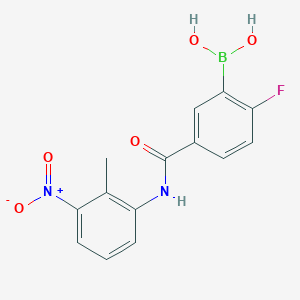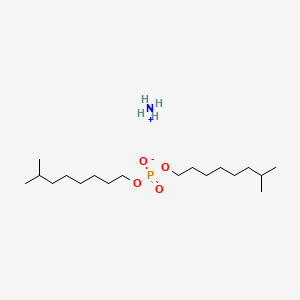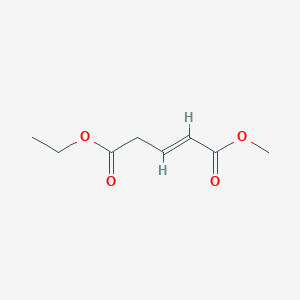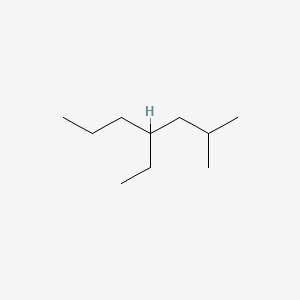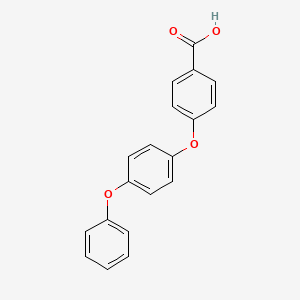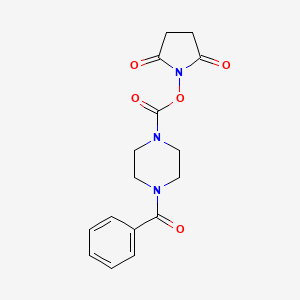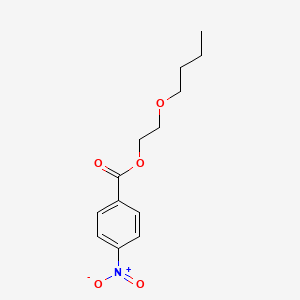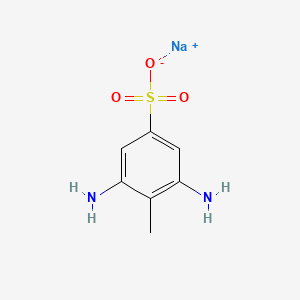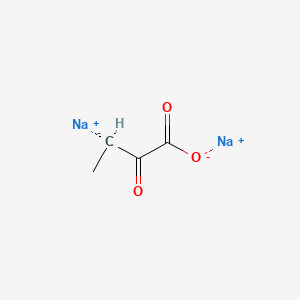
Sodium 2-oxobutyrate, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxobutyrate, monosodium salt, also known as 2-oxobutanoic acid sodium salt, is a chemical compound with the molecular formula CH₃CH₂COCOONa. It is a sodium salt of 2-oxobutyric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in biochemical processes and its utility in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutyrate can be synthesized through the reaction of 2-oxobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-oxobutyric acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium 2-oxobutyrate.
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-oxobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form butyric acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: 2-oxobutanoic acid.
Reduction: Butyric acid.
Substitution: Various substituted butyrates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-oxobutyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and metal complexes.
Biology: It serves as a substrate for the determination of lactate dehydrogenase isoenzymes.
Medicine: It is used in the synthesis of antiviral agents and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of sodium 2-oxobutyrate involves its role as a substrate in biochemical reactions. It participates in metabolic pathways where it is converted into other compounds through enzymatic reactions. The molecular targets and pathways involved include enzymes such as lactate dehydrogenase, which catalyzes the conversion of sodium 2-oxobutyrate to other metabolites .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-oxobutyrate is similar to other sodium salts of carboxylic acids, such as:
- Sodium acetate (CH₃COONa)
- Sodium propionate (CH₃CH₂COONa)
- Sodium butyrate (CH₃CH₂CH₂COONa)
Uniqueness: What sets sodium 2-oxobutyrate apart is its keto group, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions. Unlike other sodium carboxylates, sodium 2-oxobutyrate can participate in keto-enol tautomerism, adding to its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
71686-00-5 |
|---|---|
Molekularformel |
C4H4Na2O3 |
Molekulargewicht |
146.05 g/mol |
IUPAC-Name |
disodium;2-oxobutanoate |
InChI |
InChI=1S/C4H5O3.2Na/c1-2-3(5)4(6)7;;/h2H,1H3,(H,6,7);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
HRFHEBSJTFRQPT-UHFFFAOYSA-M |
Kanonische SMILES |
C[CH-]C(=O)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


